molecular formula C23H18Cl2N2OS B2487009 7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one CAS No. 338966-08-8

7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one

Cat. No. B2487009
CAS RN: 338966-08-8
M. Wt: 441.37
InChI Key: QZFCLSOCQXPKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C23H18Cl2N2OS and its molecular weight is 441.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Properties

The synthesis and optimization of 7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one derivatives have been extensively studied, particularly for their anticancer activities. These derivatives, specifically 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, have shown remarkable activity against CNS SNB-75 Cancer cell lines, indicating their potential as potent antitumor agents (Noolvi & Patel, 2013).

Antimicrobial Activity

Quinazolin-4-one derivatives have also been synthesized to study their antimicrobial properties. Some derivatives have demonstrated pronounced antibacterial and antifungal activities, showing potential as antimicrobial agents (Patel, Patel, & Patel, 2010).

Antitubercular Evaluation

The evaluation of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones for antitubercular activity has been conducted. One derivative, in particular, has shown activity equivalent to the standard compound isoniazid, making it a potential candidate for antitubercular drugs (Anand et al., 2011).

Antihypertensive Properties

Studies on 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives have revealed their potential as antihypertensive agents. Some derivatives have exhibited significant antihypertensive activity through their anticipated α1-adrenergic receptor blocking property (Rahman et al., 2014).

properties

IUPAC Name

7-chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2OS/c1-14-9-15(2)11-17(10-14)27-22(13-29-21-6-4-3-5-19(21)25)26-20-12-16(24)7-8-18(20)23(27)28/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFCLSOCQXPKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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